2-((1-(4-fluorophenyl)-5-phenyl-1H-imidazol-2-yl)thio)-N-methylacetamide
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Overview
Description
“2-((1-(4-fluorophenyl)-5-phenyl-1H-imidazol-2-yl)thio)-N-methylacetamide” is a synthetic organic compound that belongs to the class of imidazole derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “2-((1-(4-fluorophenyl)-5-phenyl-1H-imidazol-2-yl)thio)-N-methylacetamide” typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through a condensation reaction between a 1,2-diketone and an aldehyde in the presence of an ammonium salt.
Introduction of the Fluorophenyl and Phenyl Groups: These groups can be introduced via nucleophilic aromatic substitution reactions.
Thioether Formation: The thioether linkage is formed by reacting the imidazole derivative with a thiol compound.
Acetamide Formation: The final step involves the reaction of the thioether with N-methylacetamide under appropriate conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the imidazole ring or the aromatic rings, potentially leading to the formation of dihydro derivatives.
Substitution: The compound can undergo various substitution reactions, especially at the aromatic rings, where halogen atoms can be replaced by other substituents.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Dihydro derivatives.
Substitution Products: Various substituted imidazole derivatives.
Scientific Research Applications
Chemistry
The compound is studied for its potential as a building block in organic synthesis, particularly in the development of new materials and catalysts.
Biology
In biological research, imidazole derivatives are often investigated for their enzyme inhibitory activities and potential as antimicrobial agents.
Medicine
The compound may have potential therapeutic applications, including as an anti-inflammatory, antifungal, or anticancer agent, due to its structural similarity to other biologically active imidazole derivatives.
Industry
In the industrial sector, such compounds can be used in the development of new pharmaceuticals, agrochemicals, and specialty chemicals.
Mechanism of Action
The mechanism of action of “2-((1-(4-fluorophenyl)-5-phenyl-1H-imidazol-2-yl)thio)-N-methylacetamide” would depend on its specific biological target. Generally, imidazole derivatives exert their effects by interacting with enzymes or receptors, leading to inhibition or modulation of their activity. The molecular targets could include cytochrome P450 enzymes, kinases, or other proteins involved in cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-fluorophenyl)-2-(1H-imidazol-2-yl)ethanone
- 5-phenyl-1H-imidazole-2-thiol
- N-methyl-2-(1H-imidazol-2-yl)acetamide
Uniqueness
“2-((1-(4-fluorophenyl)-5-phenyl-1H-imidazol-2-yl)thio)-N-methylacetamide” is unique due to the combination of its fluorophenyl, phenyl, and thioether groups, which may confer distinct biological activities and chemical properties compared to other imidazole derivatives.
Properties
IUPAC Name |
2-[1-(4-fluorophenyl)-5-phenylimidazol-2-yl]sulfanyl-N-methylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FN3OS/c1-20-17(23)12-24-18-21-11-16(13-5-3-2-4-6-13)22(18)15-9-7-14(19)8-10-15/h2-11H,12H2,1H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVCMVUOFQSMJSX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CSC1=NC=C(N1C2=CC=C(C=C2)F)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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